molecular formula C6H10ClN3O B1450334 5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride CAS No. 1797833-26-1

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B1450334
CAS No.: 1797833-26-1
M. Wt: 175.61 g/mol
InChI Key: VJGIVSASVAANOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” is a chemical compound that contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom and four carbon atoms . The pyrrolidine ring is a common feature in many biologically active compounds and is often used by medicinal chemists in drug discovery .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a pyrrolidine ring attached to an oxadiazole ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3 hybridization . The non-planarity of the ring also provides increased three-dimensional coverage, a phenomenon known as "pseudorotation" .

Scientific Research Applications

Antimicrobial Activity

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride derivatives have been studied for their antimicrobial properties. Krolenko et al. (2016) synthesized new derivatives containing the pyrrolidine ring, which exhibited strong antimicrobial activity. This study also conducted a structure-activity relationship analysis of these compounds (Krolenko et al., 2016).

Synthesis and Biological Activity Prediction

The synthesis of novel bicyclic systems containing 1,2,4-oxadiazole ring and pyrrolidine was performed by Kharchenko et al. (2008). This study resulted in the formation of 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-ones and included predictions of their biological activities (Kharchenko et al., 2008).

Anticancer Potential

Zhang et al. (2005) identified a compound, 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole, as a novel apoptosis inducer with potential anticancer applications. This compound showed activity against breast and colorectal cancer cell lines and led to the arrest of cells in the G(1) phase, followed by apoptosis induction (Zhang et al., 2005).

Antitubercular Activity

Joshi et al. (2015) conducted a study involving the synthesis of pyrrole derivatives as antitubercular agents, including 5-(4-(1H-pyrrol-1-yl)phenyl)-1,3,4-oxadiazol-2-yl substituted benzothioate derivatives. This study also involved pharmacophore hypothesis and Surflex-Docking studies to understand the structure-activity relationship, revealing moderate to good antitubercular activity (Joshi et al., 2015).

Future Directions

The future directions for research on “5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride” and similar compounds could involve further exploration of their biological activities and potential applications in drug discovery . This could include the design of new pyrrolidine compounds with different biological profiles .

Biochemical Analysis

Biochemical Properties

5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolism of other substrates. Additionally, this compound can bind to proteins such as albumin, which can influence its distribution and availability in the body .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression that promote cell proliferation and survival . Furthermore, this compound can alter cellular metabolism by affecting the activity of key metabolic enzymes, resulting in changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound can bind to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound can inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine . This inhibition can result in increased levels of acetylcholine, affecting neurotransmission and potentially leading to therapeutic effects in conditions such as Alzheimer’s disease . Additionally, this compound can bind to DNA and modulate gene expression by influencing transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term effects on cellular function. This compound has been shown to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light or heat can lead to the breakdown of the compound, reducing its efficacy . Long-term studies have indicated that this compound can have sustained effects on cellular function, including prolonged activation of signaling pathways and changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can produce therapeutic benefits such as improved cognitive function and reduced inflammation . At higher doses, this compound can exhibit toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of careful dosage optimization in preclinical studies to balance efficacy and safety .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance from the body. This compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes facilitate the excretion of this compound and its metabolites through the urine . Additionally, this compound can affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various transporters and binding proteins. This compound can be transported across cell membranes by specific transporters such as organic cation transporters (OCTs) and organic anion transporters (OATs) . Once inside the cells, this compound can bind to proteins such as albumin, which can affect its distribution and availability . The localization and accumulation of this compound within specific tissues can also be influenced by factors such as tissue perfusion and the presence of binding sites .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound has been shown to localize to specific subcellular compartments such as the nucleus, mitochondria, and endoplasmic reticulum . The targeting of this compound to these compartments can be mediated by targeting signals or post-translational modifications that direct its localization . For example, the presence of a nuclear localization signal (NLS) can facilitate the transport of this compound into the nucleus, where it can interact with DNA and transcription factors to modulate gene expression . Similarly, the localization of this compound to the mitochondria can influence mitochondrial function and energy production .

Properties

IUPAC Name

5-pyrrolidin-2-yl-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O.ClH/c1-2-5(7-3-1)6-8-4-9-10-6;/h4-5,7H,1-3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGIVSASVAANOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NC=NO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1797833-26-1
Record name 5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 2
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 3
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 4
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 5
Reactant of Route 5
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride
Reactant of Route 6
5-(Pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.